Ethyl 3-(dimethylamino)-2-butenoate
Overview
Description
Ethyl 3-(dimethylamino)-2-butenoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of butenoic acid, featuring an ethyl ester group and a dimethylamino group
Mechanism of Action
Target of Action
Ethyl 3-(dimethylamino)-2-butenoate, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a water-soluble carbodiimide . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . Therefore, the primary targets of this compound are carboxyl groups and primary amines present in various biological molecules.
Mode of Action
The mode of action of EDC involves the formation of an activated ester leaving group. First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .
Biochemical Pathways
EDC is often used in biochemical pathways that involve peptide synthesis, protein crosslinking to nucleic acids, and also in the preparation of immunoconjugates . It can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
It is known to be highly soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact metabolic pathways and excretion mechanisms of EDC remain to be elucidated.
Result of Action
The result of EDC’s action is the formation of amide bonds between carboxyl groups and primary amines . This can lead to the creation of new molecules, such as peptides, or the modification of existing molecules, such as proteins or nucleic acids . The exact molecular and cellular effects of EDC’s action would depend on the specific context in which it is used.
Action Environment
The action of EDC is influenced by environmental factors such as pH and temperature . It is typically employed in the 4.0-6.0 pH range . The reaction efficiency of EDC can be affected by the presence of extraneous carboxyls or primary amines . Additionally, EDC is sensitive to air and light, and impurities can occur as a result of air oxidation or due to metabolism by microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(dimethylamino)-2-butenoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with dimethylamine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(dimethylamino)-2-butenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted butenoates .
Scientific Research Applications
Ethyl 3-(dimethylamino)-2-butenoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of drugs and active pharmaceutical ingredients.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Dyestuffs: It acts as an intermediate in the production of dyes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(dimethylamino)acrylate: Similar in structure but with a different alkene configuration.
Dimethylaminoethyl methacrylate: Contains a methacrylate group instead of a butenoate group.
Uniqueness
Ethyl 3-(dimethylamino)-2-butenoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications .
Biological Activity
Ethyl 3-(dimethylamino)-2-butenoate, a compound featuring a dimethylamino group, exhibits significant biological activity due to its structural properties. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a dimethylamino group attached to a butenoate backbone. Its chemical structure allows for various interactions with biological molecules, particularly through hydrogen bonding and electrostatic interactions, which can influence cellular functions and biochemical pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The dimethylamino group enhances the compound's solubility and reactivity, facilitating its role as a precursor in the synthesis of bioactive molecules. These interactions can modulate signaling pathways associated with cell proliferation, apoptosis, and inflammation.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
- Anticancer Activity : A study investigating various compounds found that this compound exhibited significant cytotoxicity against A-549 lung cancer cells at concentrations around 62.5 µM. The mechanism involved modulation of apoptosis-related signaling pathways, evidenced by increased expression of caspases and NFκB .
- Immunomodulatory Effects : Research highlighted the compound's ability to suppress the expression of MAP kinases (ERK1, ERK2) in Jurkat T cells, indicating a potential immunosuppressive action that could be beneficial in autoimmune conditions or transplant rejection scenarios .
- Neurotransmitter Interaction : The dimethylamino group suggests a possible interaction with neurotransmitter receptors, which could lead to neuroprotective effects. This aspect warrants further investigation to elucidate its role in neurological disorders.
Properties
CAS No. |
14205-42-6 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 3-(dimethylamino)but-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3 |
InChI Key |
CTKXXMXGFDQHTI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C(C)N(C)C |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)N(C)C |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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